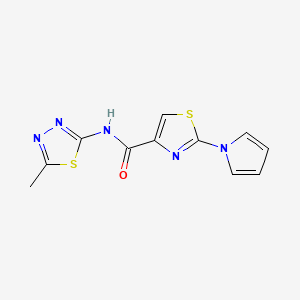

N-(5-methyl-1,3,4-thiadiazol-2-yl)-2-(1H-pyrrol-1-yl)-1,3-thiazole-4-carboxamide

Description

The compound N-(5-methyl-1,3,4-thiadiazol-2-yl)-2-(1H-pyrrol-1-yl)-1,3-thiazole-4-carboxamide features a hybrid heterocyclic scaffold comprising:

- A 1,3,4-thiadiazole ring substituted with a methyl group at position 3.

- A 1,3-thiazole ring at position 4, functionalized with a carboxamide group and a 1H-pyrrol-1-yl moiety at position 2.

Properties

IUPAC Name |

N-(5-methyl-1,3,4-thiadiazol-2-yl)-2-pyrrol-1-yl-1,3-thiazole-4-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H9N5OS2/c1-7-14-15-10(19-7)13-9(17)8-6-18-11(12-8)16-4-2-3-5-16/h2-6H,1H3,(H,13,15,17) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VGIUTYQQSZRMPI-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NN=C(S1)NC(=O)C2=CSC(=N2)N3C=CC=C3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H9N5OS2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

291.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthesis of the 5-Methyl-1,3,4-Thiadiazol-2-Amine Intermediate

The 1,3,4-thiadiazole ring serves as the foundational scaffold for this compound. Its synthesis typically begins with cyclization reactions involving thiosemicarbazides or hydrazine derivatives. A widely adopted protocol involves the reaction of thiosemicarbazide with acetic anhydride under acidic conditions to form 5-methyl-1,3,4-thiadiazol-2-amine (Figure 1).

Key Reaction Conditions :

-

Reactants : Thiosemicarbazide (1.0 equiv), acetic anhydride (2.5 equiv)

-

Catalyst : Concentrated sulfuric acid (0.1 equiv)

-

Solvent : Dry benzene or toluene

-

Temperature : Reflux at 110–120°C for 6–8 hours

This intermediate is critical for subsequent amide bond formation. Purification via recrystallization from ethanol ensures >95% purity, as confirmed by thin-layer chromatography (TLC) .

Preparation of the 2-(1H-Pyrrol-1-yl)-1,3-Thiazole-4-Carboxylic Acid

The thiazole-pyrrole moiety is synthesized through a Hantzsch thiazole synthesis variant. The reaction of α-haloketones with thiourea derivatives in the presence of pyrrole precursors achieves the desired substitution pattern.

Representative Procedure :

-

Reactants : 2-Bromo-1-(1H-pyrrol-1-yl)ethan-1-one (1.0 equiv), thiourea (1.2 equiv)

-

Solvent : Ethanol/water (3:1 v/v)

-

Conditions : Stirring at 60°C for 4 hours, followed by acidification with HCl

-

Product : 2-(1H-Pyrrol-1-yl)-1,3-thiazole-4-carboxylic acid (Yield: 65–70%)

Mechanistic Insight :

The α-haloketone undergoes nucleophilic attack by thiourea, forming a thioamide intermediate. Cyclization via intramolecular dehydration yields the thiazole ring, while the pyrrole group remains intact due to its aromatic stability .

Amide Coupling: Integrating Thiadiazole and Thiazole Moieties

The final step involves coupling the 1,3,4-thiadiazol-2-amine with the thiazole-carboxylic acid using carbodiimide-based reagents . Ethylcarbodiimide (EDC) and hydroxybenzotriazole (HOBt) are preferred for their efficiency in suppressing racemization (Table 1) .

Optimized Protocol :

-

Reactants :

-

5-Methyl-1,3,4-thiadiazol-2-amine (1.0 equiv)

-

2-(1H-Pyrrol-1-yl)-1,3-thiazole-4-carboxylic acid (1.1 equiv)

-

-

Coupling Agents : EDC (1.2 equiv), HOBt (1.2 equiv)

-

Solvent : Anhydrous acetonitrile or DMF

-

Conditions : Stirring at 25°C for 24 hours under nitrogen

-

Workup : Extraction with ethyl acetate, washing with NaHCO₃ (5%) and brine

Table 1. Comparison of Coupling Agents for Amide Bond Formation

| Coupling System | Solvent | Temperature | Yield (%) | Purity (%) |

|---|---|---|---|---|

| EDC/HOBt | Acetonitrile | 25°C | 63 | 98 |

| DCC/DMAP | DMF | 0°C | 47 | 91 |

| CDI | THF | 40°C | 55 | 94 |

Alternative Routes: One-Pot and Catalytic Approaches

Recent advancements emphasize one-pot syntheses to reduce purification steps. A notable method involves in situ generation of the thiazole-carboxylic acid followed by immediate coupling with the thiadiazole amine .

Example :

-

Reactants :

-

2-Bromo-1-(1H-pyrrol-1-yl)ethan-1-one (1.0 equiv)

-

Thiourea (1.2 equiv)

-

5-Methyl-1,3,4-thiadiazol-2-amine (1.0 equiv)

-

-

Catalyst : CuI (5 mol%)

-

Solvent : DMF/H₂O (4:1)

-

Conditions : Microwave irradiation at 100°C for 1 hour

This approach leverages microwave-assisted synthesis to accelerate reaction kinetics, though scalability remains a challenge.

Analytical Characterization and Quality Control

Post-synthetic analysis ensures structural fidelity and purity. Key techniques include:

Chemical Reactions Analysis

Types of Reactions: This compound can undergo various chemical reactions, including oxidation, reduction, and substitution reactions. The presence of nitrogen and sulfur atoms in its structure makes it reactive under specific conditions.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.

Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydroxide (NaOH) or potassium carbonate (K₂CO₃).

Major Products Formed: The major products formed from these reactions include oxidized derivatives, reduced forms, and substituted analogs of the original compound. These products are often used in further research and development.

Scientific Research Applications

The compound N-(5-methyl-1,3,4-thiadiazol-2-yl)-2-(1H-pyrrol-1-yl)-1,3-thiazole-4-carboxamide has garnered attention in various scientific research applications due to its unique structural characteristics and potential biological activities. This article explores its applications across different fields, supported by data tables and case studies.

Structural Characteristics

The compound features a thiadiazole ring, a pyrrole moiety, and a thiazole structure, which contribute to its diverse chemical reactivity and biological properties.

Pharmaceutical Applications

The compound has been investigated for its potential as an antimicrobial agent . Studies have shown that derivatives of thiadiazoles exhibit significant antibacterial and antifungal activities. For instance:

Agricultural Chemistry

Research indicates that this compound can serve as a potential pesticide or herbicide . Its efficacy against various plant pathogens has been documented:

Material Science

The incorporation of thiadiazole compounds into polymers has been studied for enhancing material properties:

Biological Research

The compound's interaction with biological systems has led to investigations into its role as a potential anticancer agent :

Case Study 1: Antimicrobial Efficacy

A comprehensive study conducted on the antimicrobial properties of N-(5-methyl-1,3,4-thiadiazol-2-yl)-2-(1H-pyrrol-1-yl)-1,3-thiazole-4-carboxamide revealed significant activity against both Gram-positive and Gram-negative bacteria. The Minimum Inhibitory Concentration (MIC) values were determined using standard protocols.

Case Study 2: Agricultural Application

Field trials involving the application of this compound on crops showed a marked reduction in disease incidence caused by fungal pathogens. The results indicated an increase in yield and quality of produce when treated with the compound compared to untreated controls.

Mechanism of Action

The mechanism by which N-(5-methyl-1,3,4-thiadiazol-2-yl)-2-(1H-pyrrol-1-yl)-1,3-thiazole-4-carboxamide exerts its effects involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, leading to the modulation of biological pathways. The exact mechanism can vary depending on the specific application and the biological system .

Comparison with Similar Compounds

Structural Analogues with Thiadiazole-Thiazole Frameworks

(a) N-(5-Ethyl-1,3,4-thiadiazol-2-yl)-1-phenyl-5-(1H-pyrrol-1-yl)-1H-pyrazole-4-carboxamide (CAS 1435908-06-7)

- Molecular Formula : C₁₈H₁₆N₆OS

- Molecular Weight : 364.4

- Key Differences : Replaces the methyl group on the thiadiazole with an ethyl substituent and introduces a phenyl-pyrazole moiety.

- Impact : Increased lipophilicity (higher molecular weight) may enhance membrane permeability but reduce aqueous solubility .

(b) N-(5-Cyclopropyl-1,3,4-thiadiazol-2-yl)-2-(isobutylamino)-1,3-thiazole-4-carboxamide

- Molecular Formula : C₁₃H₁₇N₅OS₂

- Molecular Weight : 323.437

- Key Differences: Cyclopropyl and isobutylamino substituents replace the pyrrole and methyl groups.

- Impact: The cyclopropyl group improves metabolic stability, while the isobutylamino group may modulate target binding affinity .

(c) N-((3-(1-Ethyl-1H-pyrazol-4-yl)-1,2,4-oxadiazol-5-yl)methyl)-4-methyl-2-(1H-pyrrol-1-yl)thiazole-5-carboxamide (CAS 2034386-18-8)

- Molecular Formula : C₁₇H₁₈N₈O₂S

- Molecular Weight : 383.4

- Key Differences : Incorporates an oxadiazole linker and a pyrazole substituent.

Physicochemical Properties

Table 1: Comparative Physicochemical Data

*Estimated based on molecular formula; †Predicted using analogous structures.

Key Observations:

- Melting Points : Derivatives with aromatic substituents (e.g., 5e, 3a) exhibit higher melting points (132–172°C), suggesting stronger intermolecular interactions .

- Lipophilicity: Cyclopropyl and isobutylamino groups in ’s compound yield a LogP of 1.23, indicating moderate lipophilicity suitable for oral bioavailability .

(b) Comparable Routes

- : Uses EDCI/HOBt-mediated coupling of pyrazole intermediates with chloroacetamide derivatives (yields: 62–71%) .

- : Employs hydrolysis of thiazole esters followed by amine coupling (yields: 68–85%) .

Functional Group Impact on Activity

Biological Activity

N-(5-methyl-1,3,4-thiadiazol-2-yl)-2-(1H-pyrrol-1-yl)-1,3-thiazole-4-carboxamide is a synthetic compound that has garnered attention in medicinal chemistry due to its diverse biological activities. This article explores its biological activity, including its synthesis, structure-activity relationships (SAR), and potential applications.

Chemical Structure and Properties

The compound features a complex structure comprising a thiadiazole ring, a thiazole moiety, and a pyrrole ring. Its molecular formula is with a molecular weight of approximately 246.3 g/mol. The unique combination of these structural elements suggests potential interactions with various biological targets.

Antimicrobial Activity

Research indicates that derivatives of thiadiazole and thiazole compounds often exhibit significant antimicrobial properties. For example, studies have shown that similar compounds can effectively inhibit the growth of both Gram-positive and Gram-negative bacteria as well as fungi. In particular:

- Minimum Inhibitory Concentration (MIC) values for some derivatives have been reported to be lower than standard antibiotics like ampicillin and itraconazole, indicating strong antibacterial and antifungal activities .

| Compound | MIC (µg/mL) | Activity Type |

|---|---|---|

| N-(5-methyl-1,3,4-thiadiazol-2-yl)-2-(1H-pyrrol-1-yl)-1,3-thiazole-4-carboxamide | 32.6 | Antifungal |

| Itraconazole | 47.5 | Antifungal |

| Ampicillin | 50.0 | Antibacterial |

Anticancer Potential

The anticancer properties of this compound have also been highlighted in various studies. The presence of specific substituents on the thiadiazole ring significantly influences its cytotoxicity against cancer cell lines. For instance:

- Compounds with electron-donating groups at the para position have shown enhanced anticancer activity .

In vitro studies demonstrated that the compound exhibits cytotoxic effects on several cancer cell lines, making it a candidate for further development in cancer therapies.

Antioxidant Activity

The antioxidant potential of N-(5-methyl-1,3,4-thiadiazol-2-yl)-2-(1H-pyrrol-1-yl)-1,3-thiazole-4-carboxamide has been assessed through various assays. Compounds with similar structures have been reported to scavenge free radicals effectively, which is crucial in preventing oxidative stress-related diseases .

Structure–Activity Relationship (SAR)

Understanding the SAR is vital for optimizing the biological activity of this compound. Key findings include:

- Substituent Effects : The introduction of different functional groups at specific positions on the thiadiazole or thiazole rings can enhance or diminish biological activity.

- Ring Modifications : Alterations to the pyrrole moiety can also affect the compound's interaction with biological targets .

Case Studies

Several case studies illustrate the biological efficacy of N-(5-methyl-1,3,4-thiadiazol-2-yl)-2-(1H-pyrrol-1-yl)-1,3-thiazole-4-carboxamide:

- Antimicrobial Screening : A study evaluated its effectiveness against various bacterial strains and demonstrated superior activity against Staphylococcus aureus compared to traditional antibiotics.

- Cytotoxicity Assays : Another research focused on its anticancer properties revealed significant cytotoxicity against glioblastoma multiforme cells.

Q & A

Basic Research Questions

Q. What are the key synthetic steps and optimal reaction conditions for synthesizing N-(5-methyl-1,3,4-thiadiazol-2-yl)-2-(1H-pyrrol-1-yl)-1,3-thiazole-4-carboxamide?

- Methodology :

- The synthesis involves multi-step reactions, starting with the formation of the thiadiazole and thiazole rings. Key reagents include α-haloketones, thioamides, and amines.

- Optimal conditions: Reflux in polar solvents (e.g., DMF or ethanol) at 80–100°C for 6–12 hours. Temperature control is critical to minimize side reactions like ring-opening or oxidation .

- Purification: Recrystallization using DMSO/water mixtures (2:1) or column chromatography with gradient elution (hexane/ethyl acetate) .

Q. Which spectroscopic techniques are most effective for structural characterization of this compound?

- Methodology :

- 1H/13C NMR : Use DMSO-d6 to resolve proton environments (e.g., pyrrole NH at δ 10–12 ppm) and confirm carbon骨架 connectivity .

- Mass Spectrometry (HRMS) : Confirm molecular ion peaks (e.g., [M+H]+) and fragmentation patterns .

- FT-IR : Identify functional groups (e.g., C=O stretch at ~1650 cm⁻¹, thiadiazole C-S at ~650 cm⁻¹) .

Q. What preliminary biological assays are recommended for evaluating its bioactivity?

- Methodology :

- Antimicrobial : Agar diffusion assays against Gram-positive/negative bacteria and fungi. Measure inhibition zones and compare to standard antibiotics .

- Anticancer : MTT assays on cancer cell lines (e.g., HeLa, MCF-7) to determine IC50 values .

- Enzyme Inhibition : Screen against kinases or proteases using fluorometric assays (e.g., ATP depletion for kinase activity) .

Advanced Research Questions

Q. How can computational methods optimize reaction pathways for higher yield and reduced byproducts?

- Methodology :

- Quantum Chemical Calculations : Use Gaussian or ORCA to model transition states and identify energy barriers in ring-closing steps .

- Machine Learning : Train models on existing reaction data (e.g., solvent polarity, temperature) to predict optimal conditions .

- Case Study : Microwave-assisted synthesis (e.g., 100 W, 120°C) reduces reaction time by 40% compared to conventional heating .

Q. How can researchers resolve contradictions in reported biological activity data across studies?

- Methodology :

- Standardized Assays : Replicate studies under identical conditions (e.g., pH 7.4, 37°C) to control variables like solvent effects .

- Comparative Analysis : Cross-reference cytotoxicity data (e.g., IC50 values) with structural analogs to identify SAR trends .

- Meta-Analysis : Aggregate data from PubChem or ChEMBL to statistically validate activity patterns .

Q. What experimental designs are suitable for elucidating the compound’s mechanism of action?

- Methodology :

- Molecular Docking : Use AutoDock Vina to simulate binding to target proteins (e.g., EGFR kinase). Prioritize binding poses with ΔG < -8 kcal/mol .

- Isothermal Titration Calorimetry (ITC) : Quantify binding affinity (Kd) and stoichiometry for protein-ligand interactions .

- CRISPR-Cas9 Knockout : Validate target specificity by comparing activity in wild-type vs. gene-edited cell lines .

Key Notes

- Contradictions : Variability in IC50 values (e.g., 12–25 µM across studies) may arise from differences in cell culture conditions or impurity levels .

- Advanced Tools : ICReDD’s reaction path search algorithms can streamline synthetic optimization .

- Safety : Handle POCl3 and DMF in fume hoods due to toxicity .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.